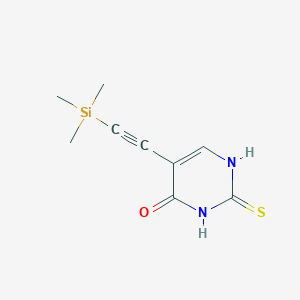![molecular formula C10H7F3N2O B11882262 1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)
1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The trifluoromethyl group attached to the imidazo[1,2-a]pyridine core enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone typically involves the condensation of 2-aminopyridines with α-halo ketones. One common method is the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the use of trifluoroacetaldehyde methyl hemiacetal (TFAMH) under solvent-free and catalyst-free conditions . These methods offer good to excellent yields and are environmentally benign.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This method is advantageous due to its broad substrate scope and the use of readily available reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Investigated for its use in treating cancer, cardiovascular diseases, and Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone involves its interaction with specific molecular targets and pathways. For instance, it may act by blocking γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to its potential use as a sedative or anxiolytic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zolpidem: Used to treat short-term insomnia and some brain function disorders.
Alpidem: An anxiolytic agent with fewer side effects compared to classical benzodiazepines.
Uniqueness
1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more attractive candidate for drug development compared to other imidazo[1,2-a]pyridine derivatives.
Eigenschaften
Molekularformel |
C10H7F3N2O |
|---|---|
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
1-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone |
InChI |
InChI=1S/C10H7F3N2O/c1-6(16)8-9(10(11,12)13)14-7-4-2-3-5-15(7)8/h2-5H,1H3 |
InChI-Schlüssel |
SFPLOEAXOGKBPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(N=C2N1C=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)
![Thieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B11882217.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)








